molecular formula C12H15Cl2FN2S B2934384 2-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanamine;dihydrochloride CAS No. 2415263-15-7

2-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanamine;dihydrochloride

Cat. No. B2934384
CAS RN: 2415263-15-7
M. Wt: 309.22
InChI Key: MJJQHIPQACRSGY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C12H15Cl2FN2S. The molecular weight is 309.22. The related compound 2-Fluoro-1-(4-fluorophenyl)ethylamine has a molecular weight of 157.16 .


Physical And Chemical Properties Analysis

The compound is a solid . The related compound 2-(4-Fluorophenyl)ethylamine has a boiling point range of 50 - 52 °C at 0.1 mmHg .

Scientific Research Applications

Antimicrobial and Antifungal Activity

Research conducted by Pejchal et al. (2015) on compounds structurally similar to the query compound, specifically substituted 6-fluorobenzo[d]thiazole amides, demonstrated antimicrobial and antifungal activities. These compounds were synthesized through a condensation reaction and exhibited activity comparable to, or slightly better than, standard medicinal compounds such as chloramphenicol, cefoperazone, and amphotericin B (Pejchal, Pejchalová, & Růžičková, 2015).

Structural Characterization and Anticancer Activity

Another study by Kariuki, Abdel-Wahab, and El‐Hiti (2021) focused on the synthesis and structural characterization of isostructural 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. These compounds, due to their structure, could potentially be explored for their anticancer properties, although this specific study concentrated on their crystalline structures and synthesis (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Photo-degradation Studies

Wu, Hong, and Vogt (2007) investigated the photo-degradation behavior of a pharmaceutical compound that shares structural features with the query chemical, particularly the thiazole component. This study sheds light on the stability and degradation pathways of such compounds when exposed to light, providing valuable insights for their application in pharmaceutical formulations (Wu, Hong, & Vogt, 2007).

Corrosion Inhibition Performance

Kaya et al. (2016) conducted a theoretical study on thiazole and thiadiazole derivatives to predict their corrosion inhibition performance on iron. Given the structural similarity, such insights can be extrapolated to understand the potential application of the query compound in corrosion inhibition (Kaya et al., 2016).

Mechanism of Action

Safety and Hazards

The compound is considered hazardous. It is combustible and can cause severe skin burns and eye damage . Precautionary measures include not breathing in dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2S.2ClH/c1-8-11(6-7-14)16-12(15-8)9-2-4-10(13)5-3-9;;/h2-5H,6-7,14H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDSMKJVRZGQNJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)CCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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